molecular formula C12H18ClN B8020457 (p-Vinylbenzyl)trimethylammonium chloride CAS No. 26780-21-2

(p-Vinylbenzyl)trimethylammonium chloride

Cat. No.: B8020457
CAS No.: 26780-21-2
M. Wt: 211.73 g/mol
InChI Key: TVXNKQRAZONMHJ-UHFFFAOYSA-M
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Description

(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium compound that features a vinylbenzyl group attached to a trimethylammonium chloride moiety. This compound is known for its cationic nature and is widely used in various fields due to its ability to form ionic bonds and interact with negatively charged species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Vinylbenzyl)trimethylammonium chloride typically involves the following steps:

  • Polymerization of 4-vinylbenzyl chloride: : This is achieved through free radical polymerization using an initiator such as benzoyl peroxide at elevated temperatures (around 80°C). The polymerization process results in the formation of poly(4-vinylbenzyl chloride).

  • Quaternization: : The poly(4-vinylbenzyl chloride) is then treated with trimethylamine in various solvents such as water, ethanol, tetrahydrofuran, or dimethylformamide. This reaction leads to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent and reaction parameters is crucial to achieving efficient quaternization and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(p-Vinylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.

    Polymerization: The vinyl group can undergo polymerization to form cationic polymers.

    Ionic Interactions: The quaternary ammonium group can form ionic bonds with anionic species.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Polymerization Initiators: Benzoyl peroxide and azobisisobutyronitrile (AIBN) are commonly used initiators for polymerization reactions.

    Solvents: Water, ethanol, tetrahydrofuran, and dimethylformamide are frequently used solvents in these reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzyl derivatives can be formed.

    Polymers: Cationic polymers with varying degrees of polymerization and molecular weights.

Scientific Research Applications

Chemistry

In chemistry, (p-Vinylbenzyl)trimethylammonium chloride is used as a monomer for the synthesis of cationic polymers. These polymers are employed in applications such as water treatment, where they act as flocculants to remove suspended particles.

Biology

In biological research, this compound is used to modify surfaces and create positively charged environments. This is particularly useful in cell culture applications, where it enhances cell adhesion and proliferation.

Medicine

In medicine, this compound is explored for its antimicrobial properties. It is incorporated into wound dressings and coatings to prevent bacterial infections.

Industry

Industrially, this compound is used in the production of ion-exchange resins, which are essential in water purification and softening processes. It is also used in the formulation of antistatic agents and surfactants.

Mechanism of Action

The mechanism of action of (p-Vinylbenzyl)trimethylammonium chloride primarily involves its cationic nature. The quaternary ammonium group interacts with negatively charged species, forming ionic bonds. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. In polymer applications, the cationic nature facilitates the binding of anionic contaminants, aiding in their removal.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium chloride: Lacks the vinyl group, making it less versatile in polymerization reactions.

    (p-Vinylbenzyl)dimethylamine: Contains a dimethylamine group instead of a trimethylammonium group, resulting in different ionic properties.

    (p-Vinylbenzyl)triethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups, affecting its steric and electronic properties.

Uniqueness

(p-Vinylbenzyl)trimethylammonium chloride is unique due to its combination of a vinyl group and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

(4-ethenylphenyl)methyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXNKQRAZONMHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26780-21-2
Record name Poly(4-vinylbenzyltrimethylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26780-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20949588
Record name (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7538-38-7, 26780-21-2
Record name (p-Vinylbenzyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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